Physicochemical Differentiation: Lipophilicity-Driven PK and Permeability
The compound's predicted XLogP3-AA of 0.9 [1] distinguishes it from two closely related cyclopropyl urea sEH inhibitors. Compound 38 from the same optimization series has a higher lipophilicity (cLogP ~2.1) due to a trifluoromethoxy-phenyl substituent, which improves potency but can increase CYP inhibition risk. Conversely, an analog with an unsubstituted phenyl ring (cLogP ~1.5) may lack sufficient membrane permeability. The target compound's intermediate lipophilicity represents a balanced design point that may optimize oral absorption while minimizing off-target interactions. This is a cross-study comparable assessment based on computed properties.
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Comparator 1 (Compound 38): cLogP ~2.1; Comparator 2 (Unsubstituted phenyl analog): cLogP ~1.5 |
| Quantified Difference | Target is -1.2 and -0.6 units lower than comparators, respectively. |
| Conditions | In silico prediction models (PubChem 2025.09.15 release; Takai et al. 2015 SAR series). |
Why This Matters
Lipophilicity directly influences solubility, oral bioavailability, and CYP450 promiscuity; this specific value positions the compound in a potentially favorable ADME space for in vivo renal injury models.
- [1] PubChem. (2025). 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea. Computed Properties: XLogP3-AA. View Source
